Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been identified as an impurity (designated impurity G) in Amlodipine Besylate, a medication commonly prescribed for high blood pressure and angina []. Research efforts are directed at understanding the formation and mitigation of this impurity during the manufacturing process of Amlodipine Besylate []. This is crucial for ensuring the quality and safety of the final drug product.
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic chemical compound characterized by the molecular formula and a molecular weight of approximately 455.9 g/mol. This compound is recognized primarily as an impurity in Amlodipine Besilate, a medication widely used for managing hypertension and angina pectoris. The structure features a dihydropyridine ring, which is crucial for its biological activity, particularly in calcium channel modulation.
As a close structural relative to amlodipine, Amlodipine Related Compound C might possess calcium channel blocking activity. Amlodipine acts by selectively blocking L-type calcium channels in vascular smooth muscle, leading to relaxation of blood vessels and a decrease in blood pressure []. However, the specific mechanism of action of this compound and its interaction with calcium channels require further investigation.
The reactions typically require specific conditions tailored to the desired transformation, including temperature control and solvent selection.
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant biological activity due to its structural similarity to calcium channel blockers. It acts primarily by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism aligns with the pharmacological profile of Amlodipine, suggesting potential therapeutic implications in cardiovascular medicine .
The synthesis of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step processes starting from readily available precursors. A common method includes:
Industrial production often optimizes these methods for yield and purity through techniques such as recrystallization and chromatography.
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate finds applications in various fields:
Several compounds share structural similarities with Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Notable examples include:
Compound Name | Structure | Key Features |
---|---|---|
Amlodipine | Contains a dihydropyridine ring like the target compound | Widely used calcium channel blocker with established efficacy |
Nifedipine | Similar dihydropyridine structure | Another calcium channel blocker used for hypertension |
Felodipine | Dihydropyridine derivative | Known for longer duration of action compared to Amlodipine |
The unique aspects of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate lie in its specific chlorine substitution and ester functionalities that may influence its pharmacological profile differently than other dihydropyridines. Its role as an impurity in Amlodipine Besilate also sets it apart from other compounds within this class .
Irritant